molecular formula C4H3NO2S B13589181 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile CAS No. 2792201-15-9

1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile

Cat. No.: B13589181
CAS No.: 2792201-15-9
M. Wt: 129.14 g/mol
InChI Key: IXIQDBHAOYALOF-UHFFFAOYSA-N
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Description

1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile: is a chemical compound with the molecular formula C4H3NO2S and a molecular weight of 129.1371 g/mol . This compound is part of the thiete family, which are sulfur-containing heterocycles. The presence of both a nitrile group and a dioxo group makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable nitrile with a sulfur donor in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The nitrile group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving sulfur-containing substrates.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The dioxo group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile is unique due to the presence of both a nitrile and a dioxo group, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications.

Properties

CAS No.

2792201-15-9

Molecular Formula

C4H3NO2S

Molecular Weight

129.14 g/mol

IUPAC Name

1,1-dioxo-2H-thiete-3-carbonitrile

InChI

InChI=1S/C4H3NO2S/c5-1-4-2-8(6,7)3-4/h2H,3H2

InChI Key

IXIQDBHAOYALOF-UHFFFAOYSA-N

Canonical SMILES

C1C(=CS1(=O)=O)C#N

Origin of Product

United States

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